molecular formula C5H5N7O14 B14705561 1,1,1,3,5,5,5-Heptanitro-pentane CAS No. 20919-99-7

1,1,1,3,5,5,5-Heptanitro-pentane

Katalognummer: B14705561
CAS-Nummer: 20919-99-7
Molekulargewicht: 387.13 g/mol
InChI-Schlüssel: QCCFVJPIRFTNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1,1,1,3,5,5,5-Heptanitro-pentane involves multiple nitration steps. One common method includes the nitration of pentane derivatives using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction typically requires low temperatures to prevent decomposition and to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .

Analyse Chemischer Reaktionen

1,1,1,3,5,5,5-Heptanitro-pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,1,3,5,5,5-Heptanitro-pentane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1,3,5,5,5-Heptanitro-pentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,5,5,5-Heptanitro-pentane can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

20919-99-7

Molekularformel

C5H5N7O14

Molekulargewicht

387.13 g/mol

IUPAC-Name

1,1,1,3,5,5,5-heptanitropentane

InChI

InChI=1S/C5H5N7O14/c13-6(14)3(1-4(7(15)16,8(17)18)9(19)20)2-5(10(21)22,11(23)24)12(25)26/h3H,1-2H2

InChI-Schlüssel

QCCFVJPIRFTNPO-UHFFFAOYSA-N

Kanonische SMILES

C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.